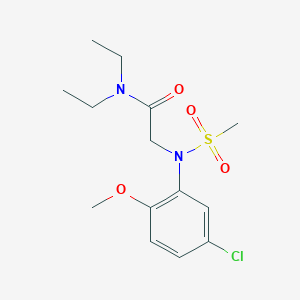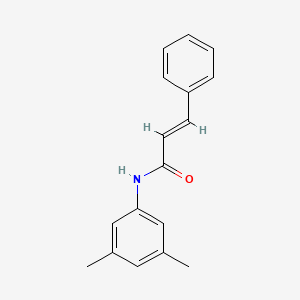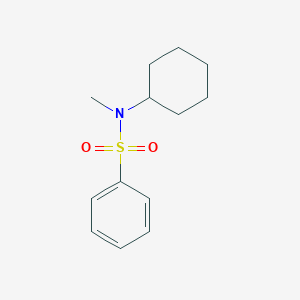![molecular formula C16H23N7 B5541801 5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)
5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of pyrazolo[1,5-a]pyrimidines, which are analogs of purine and have shown various biological activities. These compounds have been studied for their potential in medicinal chemistry and as inhibitors for various enzymes (Abdelriheem, Zaki, & Abdelhamid, 2017).
Synthesis Analysis
The synthesis of this class of compounds, including pyrazolo[1,5-a]pyrimidine derivatives, can be achieved through various methods. A key approach involves the reaction of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with different heterocyclic amines (Abdelhamid & Gomha, 2013). Additionally, the use of ultrasound in aqueous media under ultrasound irradiation is an efficient method for synthesizing substituted pyrazolo[1,5-a]pyrimidine derivatives (Kaping, Helissey, & Vishwakarma, 2020).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various substituents that can be modified to enhance biological activity. X-ray crystallography can be used to ascertain the regioselectivity of the reactions involved in synthesizing these compounds (Kaping, Helissey, & Vishwakarma, 2020).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, leading to the formation of different derivatives with distinct properties. For instance, the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes can lead to the formation of 1,3,4-thiadiazoles and 1,3-thiazoles (Abdelriheem, Zaki, & Abdelhamid, 2017).
Scientific Research Applications
Anticancer and Anti-inflammatory Properties
A series of pyrazolopyrimidine derivatives, showcasing structural similarity to the queried compound, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation. The structure-activity relationship (SAR) analysis provided insights into the molecular framework required for these biological activities, emphasizing the potential of pyrazolopyrimidine derivatives in cancer and inflammation research (Rahmouni et al., 2016).
Antibacterial Applications
Another study focused on the synthesis of pyrazolopyrimidine derivatives to explore their antibacterial properties. These compounds were subjected to antibacterial activity screening, showing significant efficacy against various bacterial strains. This research underscores the potential of pyrazolopyrimidine derivatives as lead compounds for the development of new antibacterial agents, which could address the growing concern of antibiotic resistance (Rahmouni et al., 2014).
Synthesis and Chemical Properties
Research into the chemical synthesis and properties of azolo[1,5-a]pyrimidin-7-amines, closely related to the chemical structure , has yielded valuable insights into their chemical behavior, including reactivity and potential for forming fused heterocyclic compounds. This knowledge is critical for developing novel compounds with potential applications in various fields of chemistry and pharmacology (Gazizov et al., 2020).
Antifungal and Antimicrobial Activities
Pyrazolopyrimidine derivatives have been evaluated for their antifungal and antimicrobial activities, demonstrating significant potential in combating fungal and microbial infections. Such compounds could lead to the development of new antifungal and antimicrobial agents, contributing to the fight against infectious diseases (Zhang et al., 2016).
properties
IUPAC Name |
N-methyl-5-propan-2-yl-N-[(4-propyl-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-5-8-22-11-17-20-15(22)10-21(4)16-9-13(12(2)3)19-14-6-7-18-23(14)16/h6-7,9,11-12H,5,8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOIGLHVXMCKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1CN(C)C2=CC(=NC3=CC=NN32)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)
![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)
![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)


![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)

![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)

![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)